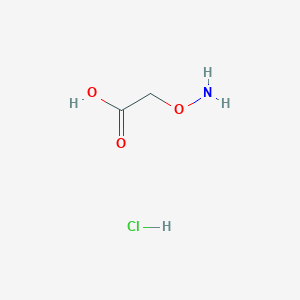

Aminooxyacetic acid hemihydrochloride

Description

Properties

IUPAC Name |

2-aminooxyacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h2*1,3H2,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXIJIPYZKPDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)ON.C(C(=O)O)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883906 | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-14-4 | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(aminooxy)-, hydrochloride (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminooxyacetic acid hemihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(aminooxy)acetic] acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOOXYACETIC ACID HEMIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G5QI2GN7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical properties and structure of Aminooxyacetic acid hemihydrochloride

An In-depth Technical Guide to Aminooxyacetic Acid Hemihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AOAA), also known as Carboxymethoxylamine hemihydrochloride, is a versatile small molecule inhibitor widely utilized in biomedical research.[1][2] It is recognized primarily for its potent inhibition of pyridoxal phosphate (PLP)-dependent enzymes.[3] This inhibitory action makes it a critical tool for investigating various metabolic and signaling pathways. Its principal targets include 4-aminobutyrate aminotransferase (GABA-T), the malate-aspartate shuttle (MAS), and cystathionine β-synthase (CBS).[1][4][5] By modulating these key enzymatic processes, AOAA has profound effects on cellular energy metabolism, neurotransmitter levels, and cell fate, making it a valuable compound for studies in neuroscience, oncology, and metabolic diseases.

Chemical Structure and Identification

The chemical identity of this compound is established by its unique structure, where two molecules of aminooxyacetic acid are associated with one molecule of hydrochloric acid.

Chemical Structure Diagram

Caption: Chemical structure of Aminooxyacetic acid.

Identifiers and Descriptors

| Property | Value | Reference |

| IUPAC Name | bis(2-aminooxyacetic acid);hydrochloride | [6] |

| Synonyms | Carboxymethoxylamine hemihydrochloride, Aminooxyacetate | [1][7][8] |

| CAS Number | 2921-14-4 | [7][9][10] |

| Canonical SMILES | C(C(=O)O)ON.C(C(=O)O)ON.Cl | [6][8] |

| InChI | InChI=1S/2C2H5NO3.ClH/c23-6-1-2(4)5;/h21,3H2,(H,4,5);1H | [6][8] |

| InChIKey | KBXIJIPYZKPDRU-UHFFFAOYSA-N | [6][8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂H₅NO₃ · 0.5HCl | [1][7][9] |

| Molecular Weight | 109.3 g/mol | [1][2][7][9] |

| Appearance | White to light beige crystalline powder | [2][11][12] |

| Purity | ≥98% | [1][11][13] |

| Storage | 4°C, sealed, protected from light and moisture | [7][9][14] |

| Solubility (PBS, pH 7.2) | 130 mg/mL (1189.39 mM) | [1][14] |

| Solubility (DMSO) | 42.9 - 100 mg/mL | [7][9][14] |

| Solubility (Water) | 90 mg/mL | [9] |

Mechanism of Action and Biological Activity

AOAA exerts its biological effects by inhibiting several key enzymes, primarily those dependent on pyridoxal phosphate (PLP).[3] Its main targets are the malate-aspartate shuttle (MAS), the GABA-degrading enzyme GABA-transaminase (GABA-T), and cystathionine β-synthase (CBS).[1][4][9]

-

Inhibition of Malate-Aspartate Shuttle (MAS): The MAS is crucial for transferring NADH reducing equivalents from the cytosol into the mitochondrial matrix.[15] By inhibiting aspartate aminotransferase, a key component of this shuttle, AOAA disrupts this process.[3][15] This leads to decreased mitochondrial respiration and a reduction in intracellular ATP levels, thereby inhibiting glycolysis.[1][15]

-

Inhibition of GABA-Transaminase (GABA-T): AOAA is a potent inhibitor of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][3] This inhibition leads to a rapid and significant accumulation of GABA in the brain and central nervous system.[7][9]

-

Cellular Consequences: The metabolic disruption caused by AOAA triggers various cellular responses. In cancer cell lines like C6 glioma and breast cancer cells, AOAA treatment leads to cell cycle arrest in the G0/G1 phase, an increase in apoptosis and necrosis, and reduced cell proliferation.[1][7][9] It has also been shown to inhibit osteoclast differentiation and function by attenuating oxidative phosphorylation.[15]

Signaling Pathway Diagram

Caption: AOAA inhibits MAS, GABA-T, and CBS, disrupting key metabolic pathways.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro: Aspartate Transaminase (AST) Activity Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of AOAA on AST (also known as GOT1/2), a key enzyme in the malate-aspartate shuttle.[7][14]

-

Cell Culture and Treatment: Plate cells (e.g., breast cancer cell lines) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for desired time points (e.g., 6, 24, or 48 hours).[7]

-

Cell Lysis: After treatment, wash the cells with cold PBS. Lyse the cells using an appropriate lysis buffer and collect the supernatant after centrifugation.[7][14]

-

Colorimetric Assay: Measure AST activity in the cell lysate using a commercial colorimetric assay kit. These kits typically assess the formation of pyruvate from oxaloacetate, a product of AST activity.[7]

-

Data Analysis: Determine the rate of reaction by measuring the change in absorbance over time. Compare the activity in AOAA-treated samples to untreated controls to determine the extent of inhibition.

In Vitro: Cell Viability Assay

This protocol outlines a method to assess the effect of AOAA on the viability and proliferation of cultured cells.[1][16]

-

Cell Plating: Seed cells (e.g., C6 glioma cells) into 96-well plates at a density of 1,500 to 5,000 cells per well.[1][7]

-

Treatment: After 12-24 hours, replace the medium with fresh medium containing various concentrations of AOAA (e.g., 0.1, 0.25, 0.5, 1, 5 mM).[16]

-

Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO₂).[1][16]

-

Viability Assessment: Quantify cell viability using a standard method such as an LDH assay or CCK-8 assay, following the manufacturer's instructions.[15][16]

-

Data Analysis: Normalize the results to the untreated control group to determine the dose-dependent effect of AOAA on cell survival.

In Vivo: Evaluation in Rodent Models

This protocol provides a general framework for studying the effects of AOAA in animal models.[1][16][17]

-

Animal Model: Use female albino or Wistar rats (150-200 g) or other appropriate rodent models.[1][16]

-

Compound Preparation: Prepare a stock solution of AOAA in a suitable vehicle such as PBS.[1] The final concentration should be adjusted based on the desired dosage and administration volume.

-

Administration: Administer AOAA via the desired route. For studying central nervous system effects, intravenous (i.v.) injection into the tail vein (e.g., at 2 mL/kg body weight) is often used.[1][17] For other studies, intraperitoneal (i.p.) or subcutaneous (s.c.) injections (e.g., 15-100 mg/kg) may be employed.[16]

-

Monitoring and Tissue Collection: Observe the animals for behavioral changes (e.g., convulsions).[1] At predetermined time points after injection, euthanize the animals and collect tissues (e.g., brain, tumors) for further analysis (e.g., measuring GABA levels via HPLC or assessing tumor growth).[9]

Experimental Workflow Diagram

Caption: Generalized workflow for in vitro and in vivo experiments using AOAA.

Spectral Information

Spectral data are crucial for the verification of chemical identity and purity.

-

Infrared (IR) Spectroscopy: FTIR spectra for this compound are available in public databases and are typically acquired using a Mull technique.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: H-NMR data are consistent with the established chemical structure.[9][13]

-

Raman Spectroscopy: Raman spectra have been recorded and are available for reference.[6]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[10][11]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Toxicology: The intraperitoneal LD50 is 65 mg/kg in mice, and the subcutaneous LD50 is 91 mg/kg in mice.[10]

Disclaimer: This document is intended for research and informational purposes only. It is not for human or veterinary diagnostic or therapeutic use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 6. This compound | C4H11ClN2O6 | CID 2723609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. abmole.com [abmole.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Carboxymethoxylamine Hemihydrochloride 2921-14-4 | TCI AMERICA [tcichemicals.com]

- 12. Carboxymethoxylamine Hemihydrochloride 2921-14-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. selleckchem.com [selleckchem.com]

- 14. lifetechindia.com [lifetechindia.com]

- 15. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. glpbio.com [glpbio.com]

A Technical Guide to the Synthesis and Purification of Aminooxyacetic acid Hemihydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Aminooxyacetic acid hemihydrochloride, a vital reagent in biomedical research. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes to ensure clarity and reproducibility in a laboratory setting.

Overview

This compound, also known as Carboxymethoxylamine hemihydrochloride, is a versatile molecule widely utilized as an inhibitor of various enzymes, including aminotransferases. Its application in research is crucial for studying metabolic pathways and as a pharmacological tool. The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate, O-(Carboxymethyl)acetone oxime, followed by its hydrolysis to yield the final product.

Chemical Synthesis Pathway

The synthesis of this compound proceeds through two key stages:

-

Formation of O-(Carboxymethyl)acetone oxime: This intermediate is synthesized by the reaction of chloroacetic acid with acetoxime in the presence of a base.

-

Hydrolysis to this compound: The intermediate is then subjected to acidic hydrolysis to yield the final product.

The overall chemical transformation is depicted in the diagram below.

Experimental Protocols

The following protocols are based on established and verified methods for the synthesis and purification of this compound.

Synthesis of O-(Carboxymethyl)acetone oxime (Intermediate)

This procedure outlines the preparation of the key intermediate, O-(Carboxymethyl)acetone oxime.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Chloroacetic Acid | 94.50 | 94.5 g | 1.0 |

| Acetoxime | 73.09 | 73.1 g | 1.0 |

| Sodium Hydroxide | 40.00 | 80.0 g | 2.0 |

| Water | 18.02 | 400 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

| Sodium Chloride | 58.44 | As needed | - |

| Ether | 74.12 | As needed | - |

Procedure:

-

In a 2-liter beaker, dissolve 94.5 g (1.0 mole) of chloroacetic acid in 200 mL of water.

-

Cool the solution in an ice bath and slowly add a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water, keeping the temperature below 20°C.

-

In a separate beaker, dissolve 73.1 g (1.0 mole) of acetoxime in 100 mL of water.

-

Add the acetoxime solution to the sodium chloroacetate solution.

-

Slowly add a solution of 40 g (1.0 mole) of sodium hydroxide in 100 mL of water to the reaction mixture, maintaining the temperature below 20°C.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid.

-

Saturate the solution with sodium chloride.

-

Extract the aqueous solution with three 200 mL portions of ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Remove the ether by distillation to obtain the crude O-(Carboxymethyl)acetone oxime. The crude product is a viscous oil.

Synthesis of this compound

This protocol details the hydrolysis of the intermediate to the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| O-(Carboxymethyl)acetone oxime | 131.13 | 131.1 g | 1.0 |

| Concentrated HCl | 36.46 | 200 mL | ~2.4 |

| Water | 18.02 | 200 mL | - |

Procedure:

-

In a 1-liter round-bottom flask, dissolve 131.1 g (1.0 mole) of crude O-(Carboxymethyl)acetone oxime in 200 mL of water.

-

Add 200 mL of concentrated hydrochloric acid to the solution.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

Purification Protocol

Purification of the crude this compound is essential to obtain a high-purity product suitable for research purposes. Recrystallization is the most common method.

Recrystallization Procedure

Materials and Reagents:

| Reagent | Purpose |

| Crude this compound | Product to be purified |

| Deionized Water | Recrystallization solvent |

| Ethanol (cold) | Washing solvent |

| Activated Charcoal | Decolorizing agent (optional) |

Procedure:

-

Transfer the crude this compound to a beaker.

-

Add a minimal amount of hot deionized water to dissolve the solid completely.

-

If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.

-

Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Once crystals begin to form, place the beaker in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Expected Value |

| Synthesis | |

| Yield of O-(Carboxymethyl)acetone oxime | 80-90% (crude) |

| Yield of this compound | 60-70% (crude) |

| Purification | |

| Recovery from Recrystallization | 85-95% |

| Product Characterization | |

| Appearance | White to off-white crystalline powder |

| Melting Point | 153-156 °C (decomposes)[1][2] |

| Purity (by titration) | ≥ 98% |

| Solubility | Soluble in water.[1] |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Chloroacetic acid is corrosive and toxic; avoid skin and eye contact.

-

Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.

-

Ether is highly flammable; ensure there are no ignition sources nearby during its use.

This guide provides a robust framework for the successful synthesis and purification of research-grade this compound. Adherence to these protocols and safety guidelines will facilitate the production of a high-purity compound for use in further scientific investigation.

References

Methodological & Application

Application Notes and Protocols: Aminooxyacetic Acid Hemihydrochloride for In Vitro Research

Introduction

Aminooxyacetic acid (AOAA) hemihydrochloride is a versatile research compound known for its inhibitory effects on a range of pyridoxal phosphate (PLP)-dependent enzymes.[1] It is widely utilized in in vitro studies to investigate various cellular processes, including amino acid metabolism, energy production, and cell signaling. AOAA's primary mechanisms of action include the inhibition of the malate-aspartate shuttle (MAS), 4-aminobutyrate aminotransferase (GABA-T), and cystathionine β-synthase (CBS).[1][2][3] This document provides detailed application notes, experimental protocols, and data summaries for researchers using AOAA in cell-based assays.

Mechanism of Action and Key Cellular Effects

AOAA exerts its effects by targeting several key enzymes, leading to significant alterations in cellular metabolism and function. It acts as a general inhibitor of PLP-dependent enzymes by attacking the Schiff base linkage between the PLP cofactor and the enzyme.[1] The primary targets and their downstream consequences are outlined below.

-

Inhibition of Malate-Aspartate Shuttle (MAS): By inhibiting aspartate aminotransferase, a key component of the MAS, AOAA prevents the transfer of NADH reducing equivalents from the cytosol to the mitochondria.[1][3] This disrupts mitochondrial respiration and energy production.

-

Inhibition of GABA-Transaminase (GABA-T): AOAA blocks the degradation of the neurotransmitter GABA, leading to its accumulation in tissues.[1]

-

Inhibition of Cystathionine β-Synthase (CBS): As a CBS inhibitor, AOAA can modulate the transsulfuration pathway and the production of hydrogen sulfide (H₂S).[2]

-

Cellular Consequences: These inhibitory actions result in decreased intracellular ATP levels, reduced glycolysis, cell cycle arrest at the G0/G1 phase, and the induction of apoptosis and necrosis in various cell types.[2][4]

Caption: Mechanism of action for Aminooxyacetic acid (AOAA).

Quantitative Data Summary

The effective concentration of AOAA varies significantly depending on the target enzyme and the cell type being studied. The following table summarizes key quantitative data from in vitro experiments.

| Parameter | Target/System | Value | Reference |

| IC₅₀ | Kynurenine Aminotransferase-I (KAT-I) | 13.1 µM | [5] |

| Effective Concentration | C6 Glioma Cell Proliferation Inhibition | 0.1 - 5 mM | [2] |

| Effective Concentration | Osteoclastogenesis Inhibition (BMMs) | 0.3 - 0.4 mM | [3][6] |

| Effective Concentration | Alanine:Glyoxylate Aminotransferase (AGT) Inhibition | 100 µM | [7] |

| Effective Concentration | M1 Macrophage Glycolysis Inhibition | 1 - 5 mM | [8] |

Detailed Experimental Protocols

Protocol 1: Assessment of Cytotoxicity in C6 Glioma Cells

This protocol details a method to assess the effect of AOAA on the viability of C6 glioma cells using an intracellular lactate dehydrogenase (LDH) assay.[2]

Materials:

-

C6 glioma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Aminooxyacetic acid hemihydrochloride (AOAA)

-

24-well or 12-well cell culture plates

-

Intracellular LDH assay kit

-

CO₂ incubator (37°C, 5% CO₂)

Methodology:

-

Cell Culture: Culture C6 glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO₂ incubator.

-

Seeding: Plate the cells at a density of 1 × 10⁶ cells/mL into 24-well or 12-well plates. Allow cells to adhere overnight.

-

Treatment: Prepare fresh stock solutions of AOAA in sterile water or culture medium. Dilute the stock to final concentrations (e.g., 0.1, 0.25, 0.5, 1, 5 mM) in complete culture medium.

-

Incubation: Remove the old medium from the cells and replace it with the AOAA-containing medium. Include a vehicle-only control. Incubate the plates for 24 hours.

-

Assessment: After the incubation period, assess cell survival by measuring the activity of intracellular LDH according to the manufacturer's protocol. This typically involves lysing the cells and measuring the enzymatic conversion of a substrate.

Caption: Workflow for assessing AOAA cytotoxicity in C6 glioma cells.

Protocol 2: Inhibition of Osteoclast Differentiation

This protocol describes how to evaluate the inhibitory effect of AOAA on RANKL-induced osteoclastogenesis from bone marrow macrophages (BMMs).[3][6]

Materials:

-

Bone Marrow Macrophages (BMMs)

-

α-MEM or relevant culture medium

-

FBS, Penicillin-Streptomycin

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

AOAA

-

6-well plates

-

CCK-8 cell viability assay kit

-

TRAP (tartrate-resistant acid phosphatase) staining kit

Methodology:

-

BMM Preparation: Isolate BMMs from the bone marrow of mice and culture them in medium containing M-CSF to generate a pure population of macrophage precursors.

-

Seeding: Plate BMMs at a density of 1.5 × 10⁵ cells/well in 6-well plates.

-

Differentiation and Treatment: To induce osteoclast differentiation, replace the medium with fresh medium containing 50 ng/mL RANKL and M-CSF. Concurrently, add AOAA at desired concentrations (e.g., 0, 0.3, 0.4 mM).

-

Incubation: Culture the cells for 4 to 6 days, replacing the medium every 2 days with fresh medium containing RANKL and AOAA.

-

Viability Assessment: At 48 and 96 hours post-treatment, assess the viability of parallel cultures using a CCK-8 assay to ensure AOAA concentrations are not cytotoxic to the precursor cells.[6]

-

TRAP Staining: After 4-6 days, fix the cells and stain for TRAP, a marker for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

-

Gene Expression (Optional): Extract total RNA from cells cultured for 6 days and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of osteoclast-specific genes.[3][6]

Caption: Workflow for the osteoclastogenesis inhibition assay.

Protocol 3: Aspartate Transaminase (GOT/AST) Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of AOAA on GOT/AST enzyme activity in cell lysates using a colorimetric assay.[4][9]

Materials:

-

Cultured cells of interest

-

6-well plates

-

AOAA

-

Cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

GOT/AST colorimetric assay kit (measures pyruvate or a coupled product)

-

Microplate reader

Methodology:

-

Cell Culture and Treatment: Grow cells in 6-well plates to the desired confluency. Treat the cells with various concentrations of AOAA for a specified duration (e.g., 6, 24, or 48 hours).

-

Cell Lysate Preparation:

-

After treatment, place the plates on ice and wash the cells twice with cold PBS.

-

Add an appropriate volume of cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the cytosolic enzymes.

-

-

Enzyme Assay:

-

Perform the GOT/AST activity assay on the supernatant according to the kit manufacturer's instructions. This typically involves adding the cell lysate to a reaction mixture containing the enzyme's substrates.

-

The assay measures the formation of a product (e.g., pyruvate from oxaloacetate), which is then detected colorimetrically.[4]

-

-

Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. Calculate the enzyme activity and determine the extent of inhibition by AOAA compared to the untreated control.

Caption: Workflow for measuring GOT/AST enzyme inhibition by AOAA.

References

- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation [frontiersin.org]

- 7. Aminooxy acetic acid: a selective inhibitor of alanine:glyoxylate aminotransferase and its use in the diagnosis of primary hyperoxaluria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying GABA Turnover in Rat Brain Using Aminooxyacetic Acid Hemihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing aminooxyacetic acid (AOAA) for the study of gamma-aminobutyric acid (GABA) turnover in the rat brain. This document includes the mechanism of action, detailed experimental protocols, data presentation, and relevant biochemical pathways.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3] The study of GABA turnover, which reflects its synthesis and degradation rate, is essential for understanding its role in various physiological and pathological conditions, including epilepsy, anxiety, and neurodegenerative diseases.[3]

Aminooxyacetic acid (AOAA) is a well-established tool for measuring GABA turnover.[4] It acts as a potent inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for GABA degradation.[4][5] By blocking GABA-T, AOAA leads to an accumulation of GABA in the brain, and the initial rate of this accumulation can be used to estimate the rate of GABA synthesis.[5][6]

Mechanism of Action

AOAA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, which includes GABA-T.[4] GABA is synthesized from glutamate by glutamate decarboxylase (GAD) and is primarily degraded by GABA-T to succinic semialdehyde, which then enters the Krebs cycle.[7][8][9] By inhibiting GABA-T, AOAA effectively blocks the degradation pathway, leading to a measurable increase in GABA levels.[4][5]

Data Presentation

Table 1: Effect of Aminooxyacetic Acid (AOAA) on GABA Levels in Rat Brain Regions

| Brain Region | Treatment Group | Dose (mg/kg) | Route | Time Post-Injection (min) | GABA Concentration (µmol/g) | Percent Increase from Control | Reference |

| Cerebellum | Control | - | - | - | ~2.1 | - | [5] |

| AOAA | 50 | i.v. | 15 | ~3.4 | ~62% | [5] | |

| AOAA | 90 | i.v. | 30 | ~4.5 | ~114% | [10] | |

| AOAA | 150 | i.v. | 15 | ~3.4 | ~62% | [5] | |

| Medulla Oblongata-Pons | Control | - | - | - | - | - | [5] |

| AOAA | 90 | i.v. | 60 | - | Similar to Cerebellum | [11] | |

| Striatum | Control | - | - | - | - | - | [11] |

| AOAA | 90 | i.v. | 60 | - | Similar to Cerebellum | [11] | |

| Whole Brain | Control | - | - | - | ~2.0 | - | [10] |

| AOAA | 90 | i.v. | 30 | ~3.5 | ~75% | [10] | |

| AOAA | 40 | i.p. | 90 | - | Significant increase | [12] |

Note: The values presented are approximate and have been inferred from graphical representations and textual descriptions in the cited literature. For precise values, please refer to the original publications.

Table 2: GABA Turnover Rates in Rodent Brain Following AOAA Administration

| Brain Region | Animal Model | AOAA Dose (mg/kg) | Route | Initial GABA Accumulation Rate (µmol/g/min) | Mean Turnover Time (min) | Reference |

| Cerebellum | Rat | 50-150 | i.v. | 0.086 (first 15 min) | 12-16 | [5][11] |

| Rat | 50-150 | i.v. | 0.034 (after 15 min) | - | [5] | |

| Whole Brain | Mouse | 7.5-15 | i.v. | - | ~10 | [6] |

Experimental Protocols

Protocol 1: In Vivo Assessment of GABA Turnover in Rat Brain

This protocol outlines the procedure for administering AOAA to rats and collecting brain tissue for the analysis of GABA levels.

Materials:

-

Aminooxyacetic acid hemihydrochloride (AOAA)

-

Saline solution (0.9% NaCl), sterile

-

Male Wistar rats (or other appropriate strain), 200-250g

-

Anesthesia (e.g., isoflurane, sodium pentobarbital)

-

Surgical tools for dissection

-

Liquid nitrogen

-

Homogenizer (e.g., Potter-Elvehjem)

-

Acidic extraction solution (e.g., 0.4 M perchloric acid)

-

Microcentrifuge tubes

-

Apparatus for High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection

Procedure:

-

Animal Preparation:

-

House rats under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.

-

On the day of the experiment, weigh each rat to determine the correct dosage of AOAA.

-

-

AOAA Administration:

-

Prepare a fresh solution of AOAA in sterile saline. For intravenous (i.v.) injection, a concentration of 10-20 mg/mL is typically used. For intraperitoneal (i.p.) injection, a similar concentration can be used.

-

Administer AOAA via the desired route. Intravenous injection via the tail vein generally produces a more rapid and consistent effect compared to intraperitoneal injection.[5] A typical i.v. dose is 50-90 mg/kg.[5][10]

-

-

Time Course and Tissue Collection:

-

At predetermined time points after AOAA injection (e.g., 0, 15, 30, 60 minutes), euthanize the rats. Rapid euthanasia is critical to prevent post-mortem increases in GABA levels.[6] Microwave irradiation of the head is considered the gold standard for preventing such artifacts, but rapid decapitation followed by immediate brain removal and freezing is a viable alternative.

-

Immediately following euthanasia, dissect the brain on an ice-cold plate.

-

Isolate the brain regions of interest (e.g., cerebellum, striatum, cortex).

-

Immediately freeze the tissue samples in liquid nitrogen to halt enzymatic activity. Samples can be stored at -80°C until analysis.

-

-

GABA Quantification (HPLC):

-

Weigh the frozen brain tissue samples.

-

Homogenize the tissue in a known volume of cold acidic extraction solution (e.g., 4 volumes of 0.4 M perchloric acid).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

-

Collect the supernatant, which contains the amino acids.

-

Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde, OPA) according to established protocols.

-

Analyze the derivatized sample using a reversed-phase HPLC system with a fluorescence detector. The mobile phase typically consists of a gradient of a buffer (e.g., potassium acetate) and an organic solvent (e.g., methanol).[13]

-

Quantify GABA concentrations by comparing the peak areas to a standard curve of known GABA concentrations.

-

-

Data Analysis:

-

Express GABA concentrations as µmol per gram of wet tissue weight.

-

Calculate the rate of GABA accumulation by plotting the GABA concentration against time after AOAA injection. The initial, linear portion of this curve represents the GABA turnover rate.

-

Visualizations

GABA Synthesis and Degradation Pathway

Caption: The "GABA Shunt" pathway illustrating GABA synthesis and degradation.

Experimental Workflow for GABA Turnover Study

References

- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABA-Based Evaluation of Neurologic Conditions: MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA turnover in mouse brain: agreement between the rate of GABA accumulation after aminooxyacetic acid and the rate of disappearance after 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA [frontiersin.org]

- 10. Aminooxyacetic acid induced accumulation of GABA in the rat brain. Interaction with GABA receptors and distribution in compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the importance of GABA-ergic neurons for the AOAA induced accumulation of GABA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevation of brain GABA concentrations with amino-oxyacetic acid; effect on the hyperactivity syndrome produced by increased 5-hydroxytryptamine synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating the Metabolic Reprogramming of Breast Cancer Cells by Aminooxyacetic Acid Hemihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxyacetic acid hemihydrochloride (AOA), a broad-spectrum inhibitor of pyridoxal phosphate-dependent enzymes, has emerged as a promising agent for targeting metabolic vulnerabilities in breast cancer. AOA primarily disrupts glutamine metabolism by inhibiting transaminases, leading to the depletion of essential amino acids like aspartate and alanine. This metabolic insult preferentially affects breast cancer cells with high c-MYC expression, which are often addicted to glutamine for their proliferation and survival. The downstream consequences of AOA treatment include cell cycle arrest at the S-phase and induction of apoptosis, predominantly through the activation of the endoplasmic reticulum (ER) stress pathway. These application notes provide a comprehensive overview of the effects of AOA on breast cancer cell metabolism, along with detailed protocols for key experiments to assess its efficacy and mechanism of action.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic alterations is an increased dependence on glutamine, a non-essential amino acid that plays a crucial role in replenishing the tricarboxylic acid (TCA) cycle, nucleotide and amino acid synthesis, and maintaining redox homeostasis. This "glutamine addiction" presents a therapeutic window for targeting cancer cells while sparing normal tissues.

Aminooxyacetic acid (AOA) is a well-characterized inhibitor of transaminases, enzymes that are critical for the shuttling of amino groups and the synthesis of non-essential amino acids. By inhibiting these enzymes, AOA effectively cuts off the supply of key metabolites derived from glutamine, leading to metabolic catastrophe and cell death in susceptible cancer cells. Notably, the sensitivity of breast cancer cells to AOA correlates with the overexpression of the oncogene c-MYC, which is a key driver of glutamine metabolism. This document outlines the application of AOA in breast cancer research and provides detailed protocols for its investigation.

Data Presentation

The following tables summarize the quantitative effects of Aminooxyacetic Acid (AOA) on various breast cancer cell lines.

Table 1: Cytotoxicity of AOA in Breast Cancer Cell Lines

| Cell Line | Subtype | c-MYC Expression | AOA IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative | High | 515 ± 35 (for AAT) | [1] |

| SUM149 | Triple-Negative | High | Sensitive | [2] |

| SUM159 | Triple-Negative | High | Sensitive | [2] |

| MCF-7 | Luminal A | High | Sensitive | [2] |

| HCC1954 | HER2+ | Low | Less Sensitive | [2] |

Table 2: Effect of AOA on Cell Cycle Distribution in Breast Cancer Cells

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| SUM149 | Control | 55 | 35 | 10 | [2] |

| SUM149 | 2mM AOA (48h) | 45 | 50 (arrest) | 5 | [2] |

| SUM159 | Control | 60 | 30 | 10 | [2] |

| SUM159 | 2mM AOA (48h) | 50 | 45 (arrest) | 5 | [2] |

Table 3: AOA-Induced Changes in Metabolite Levels and Cellular Processes

| Parameter | Cell Line | Treatment | Change | Reference |

| Aspartate Levels | SUM149, SUM159 | 2mM AOA | Depletion | [2] |

| Alanine Levels | SUM149, SUM159 | 2mM AOA | Depletion | [2] |

| GRP78 Expression | SUM159, SUM149 | 2mM AOA (24h) | Increased | [2] |

| CHOP Expression | SUM159, SUM149 | 2mM AOA (24h) | Increased | [2] |

| Lactate Secretion | MDA-MB-231 NQO1+ | Combination w/ β-lap | ~85% reduction | |

| Oxygen Consumption | MDA-MB-231 | AOA | Reduction | [3] |

| Tumor Growth (in vivo) | SUM149, SUM159, MCF-7 xenografts | 5 mg/kg AOA | Significant Reduction | [2] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of AOA on breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SUM149)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (AOA)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Prepare serial dilutions of AOA in complete growth medium.

-

Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of AOA (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium without AOA).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of AOA on the cell cycle distribution of breast cancer cells.

Materials:

-

Breast cancer cells

-

Complete growth medium

-

AOA

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with AOA (e.g., 2 mM) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol measures the effect of AOA on mitochondrial respiration.

Materials:

-

Breast cancer cells

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

AOA

-

Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)

-

Seahorse XF Analyzer

Procedure:

-

Seed cells in a Seahorse XF microplate at an optimal density and allow them to attach overnight.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.

-

Load the injector ports of the sensor cartridge with AOA and other compounds for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A).

-

Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol.

-

Measure the basal OCR before and after the injection of AOA and other inhibitors.

-

Analyze the data to determine the effect of AOA on mitochondrial respiration parameters.

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of AOA in c-MYC-high breast cancer cells.

Caption: General experimental workflow for investigating AOA effects.

Conclusion

This compound represents a valuable tool for investigating and targeting the metabolic reprogramming of breast cancer cells, particularly those exhibiting high c-MYC expression and glutamine dependency. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of AOA and to further elucidate the intricate metabolic pathways that sustain breast cancer progression. The data consistently demonstrate that AOA's inhibition of transaminases leads to a cascade of events culminating in cell cycle arrest and apoptosis, highlighting the promise of targeting glutamine metabolism in breast cancer therapy. Further preclinical and clinical investigations are warranted to fully realize the potential of AOA as an anti-cancer agent.

References

Application Notes and Protocols: Measuring Changes in ATP Levels after Aminooxyacetic Acid Hemihydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxyacetic acid hemihydrochloride (AOA) is a well-characterized inhibitor of aminotransferases, a class of enzymes dependent on pyridoxal phosphate.[1] A primary target of AOA is aspartate aminotransferase, a key component of the malate-aspartate shuttle (MAS).[2] The MAS is crucial for the translocation of reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for cellular respiration and ATP production.[3] By inhibiting the MAS, AOA disrupts this process, leading to a decrease in mitochondrial oxidative phosphorylation and a subsequent reduction in intracellular ATP levels.[2][3] This disruption of cellular bioenergetics has been shown to impact various cell types, including glioma cells and osteoclasts, making it a valuable tool for studying cellular metabolism and a potential therapeutic agent.[3][4]

This document provides detailed application notes and protocols for measuring the changes in intracellular ATP levels following treatment with this compound.

Principle of the Method

The most common and sensitive method for quantifying intracellular ATP is through a bioluminescent assay utilizing the enzyme luciferase.[1] In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of this emitted light is directly proportional to the concentration of ATP in the sample. Commercial kits, such as the CellTiter-Glo® Luminescent Cell Viability Assay, provide a stabilized luciferase reagent that includes a cell lysis agent.[1][5] This allows for a simple "add-mix-measure" protocol where the reagent is added directly to the cells in culture, leading to cell lysis, release of ATP, and the generation of a luminescent signal.[5]

Data Presentation

The following table summarizes the quantitative effects of this compound (AOA) on intracellular ATP levels in different cell lines as reported in the literature.

| Cell Line | AOA Concentration | Treatment Duration | % Decrease in ATP (Mean ± SD) | Reference |

| C6 Glioma Cells | 1 mM | 24 hours | ~40% | [4] |

| C6 Glioma Cells | 5 mM | 24 hours | ~60% | [4] |

| RANKL-stimulated BMMs (Osteoclast precursors) | 1 mM | 4 days | ~50% | [3] |

| Prostate Cancer RM-1 cells | Not Specified | Not Specified | Significant Decrease | [6] |

Experimental Protocols

This section provides a detailed protocol for treating cultured cells with AOA and subsequently measuring intracellular ATP levels using a commercially available luciferase-based assay kit (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).

Materials and Reagents

-

This compound (AOA)

-

Cultured cells of interest (e.g., C6 glioma cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well opaque-walled microplates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

-

Multichannel pipette

-

Luminometer

Experimental Workflow

Caption: Experimental workflow for measuring ATP levels after AOA treatment.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well opaque-walled plate at a density appropriate for the cell line (e.g., 5,000 - 10,000 cells/well).

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

-

-

AOA Treatment:

-

Prepare a stock solution of AOA in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

-

Prepare serial dilutions of AOA in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5 mM). Include a vehicle control (medium with solvent only).

-

Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AOA or the vehicle control.

-

Return the plate to the incubator and incubate for the desired treatment period (e.g., 24 hours).

-

-

ATP Measurement (using CellTiter-Glo® as an example):

-

Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5]

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence value of the "no-cell" control wells from all other readings.

-

Express the ATP levels in the AOA-treated wells as a percentage of the vehicle-treated control wells.

-

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of AOA on ATP production and the logical flow of the experiment.

Caption: AOA inhibits the Malate-Aspartate Shuttle, reducing mitochondrial ATP production.

Caption: Logical relationship of AOA treatment leading to decreased ATP levels.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malate-aspartate shuttle inhibitor aminooxyacetic acid leads to decreased intracellular ATP levels and altered cell cycle of C6 glioma cells by inhibiting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ch.promega.com [ch.promega.com]

- 6. This compound leads to decreased intracellular ATP levels and altered cell cycle of prostate cancer cells by suppressing energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Aminooxyacetic acid hemihydrochloride In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aminooxyacetic acid hemihydrochloride (AOAA) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vivo?

This compound is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[1] Its primary mechanisms of action in vivo include:

-

Inhibition of GABA-transaminase (GABA-T): AOAA inhibits the enzyme responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This leads to an accumulation of GABA in the brain and other tissues.[2][3][4]

-

Inhibition of the Malate-Aspartate Shuttle (MAS): AOAA also inhibits aspartate aminotransferase, a key component of the malate-aspartate shuttle.[1][5] This shuttle is crucial for the transport of NADH reducing equivalents from the cytosol to the mitochondria, and its inhibition can impair mitochondrial energy metabolism.[1][6]

Q2: What are the common side effects observed with this compound administration in in vivo studies?

A range of side effects has been reported in both animal and human studies. These are often dose-dependent. Common side effects include:

-

Neurological:

-

Convulsions: At higher doses, AOAA can act as a convulsant agent in mice and rats.[1][7]

-

Anticonvulsant effects: Conversely, at certain doses, it exhibits anticonvulsant properties against seizures induced by various agents.[7][8][9]

-

Ataxia and Drowsiness: These were observed in a clinical trial for Huntington's disease at dosages exceeding 2 mg/kg/day.[1]

-

Disequilibrium and Nausea: Reported in a study investigating AOAA for tinnitus treatment.[1]

-

Psychosis: Observed at higher doses in the Huntington's disease clinical trial.[1]

-

-

Cellular and Metabolic:

-

Excitotoxic lesions: Intrastriatal injections of AOAA can produce excitotoxic lesions, potentially due to impaired energy metabolism.[1][6]

-

Decreased ATP levels: Inhibition of the malate-aspartate shuttle can lead to reduced intracellular ATP.[5][10]

-

Altered cell cycle: AOAA has been shown to arrest cells in the G0/G1 phase.[2][3][4][11][12]

-

Q3: Are there species-specific differences in the toxicity of this compound?

Yes, some evidence suggests species-specific differences in toxicity. For instance, it has been noted that AOAA is much less toxic in rats than in mice.[10][13] Researchers should carefully consider the animal model being used and consult relevant literature for species-specific dose responses.

Troubleshooting Guide

| Issue Encountered | Potential Cause | Troubleshooting Steps |

| Unexpected Convulsions or Seizures in Animals | The dose of AOAA may be too high for the specific animal model, strain, or administration route. | 1. Immediately discontinue the experiment for the affected animal and provide supportive care. 2. Review the literature for established convulsant doses in your specific model. 3. Perform a dose-response study starting with a lower dose and titrating upwards. The convulsive dose 50 (CD50) for subcutaneous administration in mice has been reported as 68 mg/kg.[14] |

| Lack of Expected Anticonvulsant Effect | 1. The dose of AOAA may be insufficient. 2. The timing of AOAA administration relative to the convulsant agent may be suboptimal. 3. The type of induced seizure may not be susceptible to modulation by GABAergic pathways alone. | 1. Increase the dose of AOAA in a stepwise manner. 2. Optimize the time window between AOAA administration and the seizure-inducing agent. The anticonvulsant effect of AOAA has been observed to have different mechanisms at different time points (a non-GABA-related mechanism peaking at 1.5 hours and a GABA-related mechanism at 6 hours).[8] 3. Consider that AOAA's anticonvulsant action can be of a GABA type, a non-GABA type, or a combination, depending on the convulsant agent.[8] |

| High Variability in GABA Level Measurements | 1. The route of administration can significantly impact the rate of GABA accumulation. 2. The timing of tissue collection post-injection is critical. | 1. Intravenous (i.v.) injection leads to a more rapid and consistent increase in GABA levels compared to intraperitoneal (i.p.) injection, which may have poor absorption.[15] 2. GABA levels increase rapidly within 5 minutes of i.v. injection and can reach maximal levels between 2 to 6 hours.[2][3][4] Standardize the tissue collection time point across all experimental groups. |

| Signs of Neurotoxicity (e.g., lesions, ataxia) at Therapeutic Doses | AOAA can induce excitotoxicity, particularly with direct brain injections, by impairing energy metabolism. | 1. Consider alternative, less direct administration routes if possible. 2. Co-administration of N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 has been shown to block these lesions.[6] 3. Monitor animals closely for any signs of neurological impairment. |

Quantitative Data Summary

Table 1: In Vivo Effects of this compound on GABA Levels

| Animal Model | Dose | Route of Administration | Time Post-Injection | Observed Effect on GABA Levels | Reference |

| Mice | Not Specified | Intramuscular | 6 hours | Elevated brain GABA concentration | [8] |

| Rat | Not Specified | Intravenous | 5 minutes | Significant increase in cerebellum and whole brain | [2][3][4][11] |

| Rat | Not Specified | Intravenous | 2-6 hours | Maximal levels (400-600% of control) | [2][3][4][11] |

| Rat | Not Specified | Intravenous | 24 hours | Elevated by about 250% | [2][3][4][11] |

| Rat | 30 mg/kg | Intraperitoneal | 4-6 hours | 100-200% elevation in olfactory bulb, frontal cortex, and hippocampus | [16] |

| Rat | 50-150 mg/kg | Intravenous | 15 minutes | Rate of accumulation in cerebellum: 0.086 µmol/g/min | [15] |

| Muricidal Rats | Not Specified | Not Specified | Not Specified | Preferential elevation in olfactory lobes | [17] |

Table 2: Convulsant and Anticonvulsant Dosing of this compound

| Animal Model | Effect | Dose | Route of Administration | Notes | Reference |

| Mice | Convulsant | CD50: 68 mg/kg | Subcutaneous (s.c.) | Triggered clonic convulsions | [14] |

| Mice | Convulsant | CD50: 0.04 µmols | Intracerebroventricular | Induced clonic convulsions | [14] |

| Cats | Anticonvulsant | 50 and 75 µg/kg (total dose) | Not Specified | Complete protection against thiosemicarbazide-induced convulsions | [7] |

| Cats | Convulsant | 100 mg/kg (single dose) | Not Specified | Induced convulsions and death | [7] |

| Rats | Anticonvulsant | 20 mg/kg | Not Specified | Inhibited methionine sulfoximine-induced seizures | [7] |

Experimental Protocols

Protocol 1: Assessment of Anticonvulsant Activity in Mice

-

Animal Model: Male albino mice.

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administration: Inject AOAA intramuscularly.[8]

-

Induction of Seizures: At a specified time post-AOAA injection (e.g., 1.5 hours or 6 hours), administer a convulsant agent such as isonicotinic acid hydrazide.[8]

-

Observation: Record the latency to the onset of seizures and the severity of convulsions.

-

Data Analysis: Compare the seizure latency and severity between the AOAA-treated group and a vehicle-treated control group.

Protocol 2: Evaluation of GABA Level Changes in Rat Brain

-

Compound Preparation: Prepare a solution of this compound for intravenous injection. A suggested vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Administration: Inject AOAA into a tail vein at a volume of 2 mL/kg body weight. Warming the tail in 42°C water can aid in vein visualization.[2][4][11]

-

Tissue Collection: At predetermined time points (e.g., 5 min, 2 hours, 6 hours, 24 hours) post-injection, euthanize the animals and rapidly dissect the brain regions of interest (e.g., cerebellum, whole brain).

-

GABA Measurement: Homogenize the brain tissue and measure GABA concentrations using a validated analytical method such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Express GABA levels as a percentage of the control group that received only the vehicle.

Visualizations

References

- 1. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. lifetechindia.com [lifetechindia.com]

- 5. This compound inhibits osteoclast differentiation and bone resorption by attenuating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. A dual mechanism for the anticonvulsant action of aminooxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. selleckchem.com [selleckchem.com]

- 11. glpbio.com [glpbio.com]

- 12. glpbio.com [glpbio.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Seizures induced by aminooxyacetic acid in mice: pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relationship between drug-induced increases of GABA levels in discrete brain areas and different pharmacological effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The influence of isolation and aminooxyacetic acid (AOAA) on GABA in muricidal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurotoxicity associated with high doses of Aminooxyacetic acid hemihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving high doses of Aminooxyacetic acid (AOAA) hemihydrochloride.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the neurotoxic effects of high-dose AOAA.

Q1: What is the primary mechanism of Aminooxyacetic acid (AOAA) neurotoxicity?

A1: AOAA induces neurotoxicity through a dual mechanism. Firstly, it is a potent inhibitor of GABA-transaminase (GABA-T), an enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1] This leads to an accumulation of GABA in the brain.[2][3][4][5] Secondly, and more critically for its neurotoxic effects at high doses, AOAA inhibits the mitochondrial malate-aspartate shuttle.[6] This inhibition impairs intracellular energy metabolism, leading to a depletion of ATP and an increase in lactate levels. The resulting energy failure renders neurons vulnerable to excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[7][8]

Q2: Are the neurotoxic effects of AOAA dose-dependent?

A2: Yes, the neurotoxic effects of AOAA are dose-dependent. In vivo studies involving intrastriatal injections in rats have shown that neuronal damage increases with higher concentrations of AOAA.[8][9] Similarly, in vitro studies on neuronal cultures demonstrate a dose-dependent decrease in cell viability upon exposure to AOAA.[2][3][4]

Q3: What neuronal populations are particularly vulnerable to AOAA-induced toxicity?

A3: Striatal neurons are highly susceptible to AOAA-induced neurotoxicity, with lesions that histologically and neurochemically resemble those seen in Huntington's disease. This is characterized by a striking sparing of NADPH-diaphorase and large neurons within the lesioned area.

Q4: Can the neurotoxic effects of AOAA be prevented or reversed?

A4: The excitotoxic lesions induced by AOAA can be blocked by antagonists of the NMDA receptor, such as MK-801 and kynurenate.[8] This indicates that the neuronal death is mediated by an excitotoxic process. Additionally, pyridoxine can block the lesions, suggesting the involvement of a pyridoxal phosphate-dependent mechanism.[7]

Q5: How does AOAA-induced neurotoxicity relate to its intended use as a GABA-T inhibitor?

A5: While AOAA is an effective inhibitor of GABA-T, its neurotoxic properties at high doses are primarily linked to the impairment of energy metabolism rather than the elevation of GABA levels.[6] The excitotoxic neuronal death is an indirect consequence of the compromised cellular energy state.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo and in vitro experiments with high-dose AOAA.

In Vivo Experiments (Intrastriatal Injection in Rats)

| Problem | Possible Cause(s) | Troubleshooting Steps |

| High variability in lesion size between animals. | 1. Inaccurate stereotaxic coordinates. 2. Incorrect injection volume or rate. 3. Leakage of AOAA solution from the injection site. | 1. Verify the accuracy of your stereotaxic apparatus. Use a rat brain atlas to confirm coordinates for the striatum (caudate-putamen). Ensure the skull is level (flat-skull position) by checking the dorso-ventral coordinates of bregma and lambda. 2. Calibrate your infusion pump to ensure accurate and consistent injection volumes and rates. A slow infusion rate (e.g., 0.1-0.2 µL/min) is recommended to minimize tissue damage and prevent backflow. 3. Leave the injection needle in place for several minutes after the infusion is complete to allow for diffusion into the tissue before slowly retracting it. |

| No observable lesion or neurodegeneration. | 1. Inactive AOAA solution. 2. Insufficient dose of AOAA. 3. Incorrect injection site. | 1. Prepare fresh AOAA solution for each experiment. Ensure it is fully dissolved in the appropriate vehicle (e.g., sterile saline). 2. Consult the literature for appropriate dose ranges. Doses between 0.1 and 1 µmol have been shown to produce lesions.[8] Consider performing a dose-response study to determine the optimal concentration for your experimental goals. 3. After the experiment, perform histological verification (e.g., Nissl staining) to confirm the injection site. |

| High mortality rate in experimental animals. | 1. Anesthesia complications. 2. Severe seizures induced by AOAA. 3. Excessive surgical trauma. | 1. Closely monitor the animal's vital signs during and after surgery. Ensure the anesthetic dose is appropriate for the animal's weight and strain. 2. High doses of AOAA can induce seizures.[7] Consider co-administration of an NMDA receptor antagonist if seizures are a concern and not the primary outcome of the study. Pentobarbital anesthesia has also been shown to attenuate lesions. 3. Use aseptic surgical techniques and minimize tissue damage during the drilling of the burr hole and insertion of the injection cannula. |

In Vitro Experiments (Primary Neuronal Cultures)

| Problem | Possible Cause(s) | Troubleshooting Steps |

| High background cell death in control cultures. | 1. Poor quality of primary neuronal culture. 2. Contamination of the culture. 3. Inappropriate culture medium or supplements. | 1. Optimize your neuronal isolation and plating protocol to ensure high viability from the start. Use healthy, age-appropriate embryonic tissue. 2. Maintain strict aseptic technique during all cell culture procedures. Regularly test for mycoplasma contamination. 3. Use a serum-free neuronal culture medium supplemented with appropriate growth factors (e.g., B-27 supplement, GlutaMAX). |

| Inconsistent results in cell viability assays. | 1. Uneven cell plating density. 2. Issues with the viability assay itself (e.g., MTT, LDH). 3. Variability in AOAA treatment. | 1. Ensure a single-cell suspension before plating and mix thoroughly to achieve a uniform cell density across all wells. 2. Optimize the incubation time and reagent concentrations for your chosen viability assay. For example, with MTT, ensure the formazan crystals are fully dissolved before reading the absorbance. For LDH assays, ensure the measurement is within the linear range of the assay. 3. Prepare a fresh stock solution of AOAA and perform serial dilutions accurately. Ensure thorough mixing when adding AOAA to the culture medium. |

| No significant neurotoxicity observed at expected concentrations. | 1. AOAA degradation. 2. Low sensitivity of the neuronal culture to AOAA. 3. Insufficient exposure time. | 1. Prepare AOAA solutions fresh for each experiment. 2. The sensitivity of neurons to AOAA can vary depending on the brain region they are derived from and the age of the culture. Striatal neurons are particularly sensitive. 3. Conduct a time-course experiment to determine the optimal duration of AOAA exposure to induce neurotoxicity. |

III. Quantitative Data Summary

The following tables summarize quantitative data from studies on AOAA-induced neurotoxicity.

Table 1: In Vivo Neurotoxicity of Intrastriatal AOAA Injection in Rats

| Dose (µmol) | Observed Effect | Reference |

| 0.1 - 1 | Dose-dependent neuronal damage in the striatum. | [8] |

| 0.25 - 1 | Excitotoxic lesions preventable by NMDA receptor antagonists. | [8] |

| Not Specified | Significant increases in lactate content and depletion of ATP levels. |

Table 2: In Vitro Neurotoxicity of AOAA

| Cell Type | Concentration | Observed Effect | Reference |

| C6 glioma cells | Dose-dependent | Decreased cell survival. | [2][3][4] |

| C6 glioma cells | 1 mM or 5 mM | Increased percentage of cells in early-stage apoptosis and necrosis. | [4] |

| Not Specified | Not Specified | Depletion of ATP levels. | [10] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments.

In Vivo Intrastriatal Injection of AOAA in Rats

a. Animal Preparation and Anesthesia:

-

Adult male Sprague-Dawley rats (250-300g) are typically used.

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, isoflurane).

-

Once anesthetized, place the rat in a stereotaxic frame. Ensure the head is level by confirming that the dorsal-ventral measurements for bregma and lambda are within 0.1 mm of each other.

b. Surgical Procedure:

-

Shave the scalp and clean with an antiseptic solution (e.g., povidone-iodine).

-

Make a midline incision to expose the skull.

-

Identify bregma and lambda.

-

Use a rat brain atlas to determine the stereotaxic coordinates for the striatum (caudate-putamen). Example coordinates relative to bregma: Anterior/Posterior (AP): +1.0 mm; Medial/Lateral (ML): ±2.5 mm; Dorsal/Ventral (DV): -4.5 mm from the dura.

-

Drill a small burr hole through the skull at the target ML and AP coordinates.

-

Carefully puncture the dura mater with a fine needle.

c. Intrastriatal Injection:

-

Lower a Hamilton syringe or injection cannula to the target DV coordinate.

-

Infuse the AOAA solution (dissolved in sterile saline) at a slow, controlled rate (e.g., 0.1-0.2 µL/min).

-

After the infusion is complete, leave the needle in place for 5-10 minutes to minimize backflow.

-

Slowly withdraw the needle.

d. Post-Operative Care:

-

Suture the scalp incision.

-

Administer post-operative analgesics and saline for hydration.

-

Monitor the animal closely during recovery.

e. Histological Analysis:

-

After a designated survival period (e.g., 7 days), perfuse the animal with saline followed by 4% paraformaldehyde.

-

Collect the brain and post-fix in paraformaldehyde.

-

Cryoprotect the brain in sucrose solution.

-

Section the brain on a cryostat or vibratome.

-

Perform staining (e.g., Nissl stain, TUNEL assay) to assess neuronal loss and lesion volume.

In Vitro AOAA Neurotoxicity Assay using Primary Neuronal Cultures

a. Primary Neuronal Culture Preparation:

-

Dissect the desired brain region (e.g., striatum, cortex) from embryonic day 18 (E18) rat or mouse pups.

-

Dissociate the tissue enzymatically (e.g., with trypsin or papain) and mechanically by gentle trituration.

-

Plate the dissociated cells onto poly-D-lysine or poly-L-ornithine coated culture plates or coverslips in a serum-free neuronal culture medium containing supplements like B-27 and GlutaMAX.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

b. AOAA Treatment:

-

After the neurons have matured in culture (typically 7-10 days in vitro), replace the culture medium with fresh medium containing various concentrations of AOAA.

-

Include a vehicle control group (medium without AOAA).

c. Assessment of Neurotoxicity (after 24-48 hours of exposure):

-

Cell Viability Assays:

-

MTT Assay: Measures mitochondrial reductase activity in viable cells.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).

-

-

ATP Measurement:

-

Lyse the cells and use a luciferase-based ATP assay kit to quantify intracellular ATP levels.

-

-

Lactate Measurement:

-

Collect the culture medium and use a colorimetric or fluorometric lactate assay kit to measure the concentration of secreted lactate.

-

V. Signaling Pathways and Experimental Workflows

Diagram 1: Signaling Pathway of AOAA-Induced Neurotoxicity

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. conductscience.com [conductscience.com]

- 7. reddit.com [reddit.com]

- 8. Aminooxyacetic acid produces excitotoxic lesions in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]